molecular formula C34H68N2O4Pt B1139502 Miripla CAS No. 141977-79-9

Miripla

Cat. No.: B1139502
CAS No.: 141977-79-9
M. Wt: 764
InChI Key:
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Description

Miripla, known by its trade name this compound, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is utilized in transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

Mechanism of Action

Target of Action

Miriplatin, a lipophilic platinum complex, primarily targets the mitochondria . This is distinct from most platinum agents, which typically target DNA . In the mitochondria, Miriplatin interacts with proteins POLG and TFAM , which are involved in mitochondrial DNA (mtDNA) replication .

Mode of Action

Miriplatin is taken up by cells and targets the mitochondria . It enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these proteins . This interaction blocks mtDNA replication . Additionally, Miriplatin can intercalate into the DNA of cancer cells, forming platinum-DNA adducts .

Biochemical Pathways

The degradation of POLG and TFAM initiated by Miriplatin blocks mtDNA replication . This triggers the PINK1-Parkin axis , inducing mitophagy . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. This process is crucial for maintaining cellular homeostasis.

Pharmacokinetics

Miriplatin is selectively delivered to the liver, where it gradually releases platinum and radioactive components into systemic circulation . These components are then excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to reduction in renal clearance .

Result of Action

The action of Miriplatin leads to a decrease in cell viability and induces apoptosis . The combination of Miriplatin and radiation has been shown to have synergistic anti-tumor activity on hepatocellular carcinoma (HCC) cells through PUMA-mediated apoptosis and cell cycle arrest .

Action Environment

The level of caveolin-1 (Cav-1) determines the entry rate and switch of entry pathways of Miriplatin, indicating a novel role of Cav-1 in nanoparticle entry . After endosome-lysosome processing, Miriplatin is released in an unchanged metabolite form . This suggests that the cellular environment and specific proteins like Cav-1 can influence the action, efficacy, and stability of Miriplatin.

Biochemical Analysis

Biochemical Properties

Miriplatin is a platinum (II) complex-based anti-neoplastic agent with increased lipophilicity than its family members cisplatin and carboplatin . Due to its insolubility in water, miriplatin and lipiodol suspension is the sole formulation of miriplatin approved in Japan to treat hepatocellular carcinoma by transcatheter arterial chemoembolization .

Cellular Effects

Miriplatin has been shown to have anti-tumor activity on hepatocellular carcinoma (HCC) cells. It has been found to decrease cell viability dose-dependently and induce apoptosis . The combination of miriplatin and radiation has been shown to decrease cell viability synergistically in HCC cell lines, inducing cleaved PARP expression and causing sub-G1, G2/M, and S phase cell arrest .

Molecular Mechanism

The molecular mechanism of miriplatin involves the formation of platinum-DNA adducts, which leads to massive apoptosis . The combination of miriplatin and radiation has been shown to induce the expression of p53 up-regulated modulator of apoptosis (PUMA), leading to increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of miriplatin over time in laboratory settings have not been extensively studied. It has been observed that miriplatin shows a more sustained release than cisplatin .

Transport and Distribution

Miriplatin is selectively delivered to the liver, where it has a long retention time in lesions after transarterial chemoembolization . This selective delivery and retention make it particularly effective for the treatment of hepatocellular carcinoma.

Chemical Reactions Analysis

Miripla undergoes several types of chemical reactions, including:

Common reagents used in these reactions include silver nitrate, myristic acid, and various solvents like ethanol and chloroform. The major products formed from these reactions are typically platinum-DNA adducts, which are crucial for its anticancer activity .

Scientific Research Applications

Miripla has several scientific research applications, particularly in the fields of medicine and oncology:

Comparison with Similar Compounds

Miripla is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, and oxaliplatin. Compared to these compounds, miriplatin has increased lipophilicity, allowing for better retention in tumor tissues and reduced systemic toxicity . Similar compounds include:

This compound’s unique lipophilic properties and selective uptake by liver tumors distinguish it from these other platinum-based drugs, making it a valuable option for treating hepatocellular carcinoma .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIHRZPJIYJKAZ-BLUNCNMSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141977-79-9
Record name (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141977-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MIRIPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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